

JNJ-61803534: A Deep Dive into its Impact on RORyt Downstream Signaling

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Compound of Interest

Compound Name: JNJ-61803534

Cat. No.: B10854626

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of **JNJ-61803534**, a potent and selective inverse agonist of the Retinoid-related Orphan Receptor gamma t (RORyt). RORyt is a pivotal transcription factor in the differentiation and function of Th17 cells, which are key drivers of inflammation in numerous autoimmune diseases.^{[1][2][3][4]} Understanding the precise effects of **JNJ-61803534** on the downstream targets of RORyt is crucial for its development and therapeutic application. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways.

Core Mechanism of Action

JNJ-61803534 functions as a RORyt inverse agonist, selectively inhibiting its transcriptional activity.^{[1][2][4]} This targeted action effectively suppresses the expression of pro-inflammatory cytokines that are hallmarks of Th17-mediated immune responses.^{[1][2][3][4]} The compound has demonstrated high selectivity for RORyt over other related nuclear receptors like RORα and RORβ.^{[1][2]}

Quantitative Analysis of Downstream Target Modulation

The inhibitory effects of **JNJ-61803534** on key downstream targets of RORyt have been quantified in various preclinical models. The following tables summarize the available data on

its potency and efficacy.

Table 1: In Vitro Inhibition of RORyt-Mediated Transcription and Cytokine Production

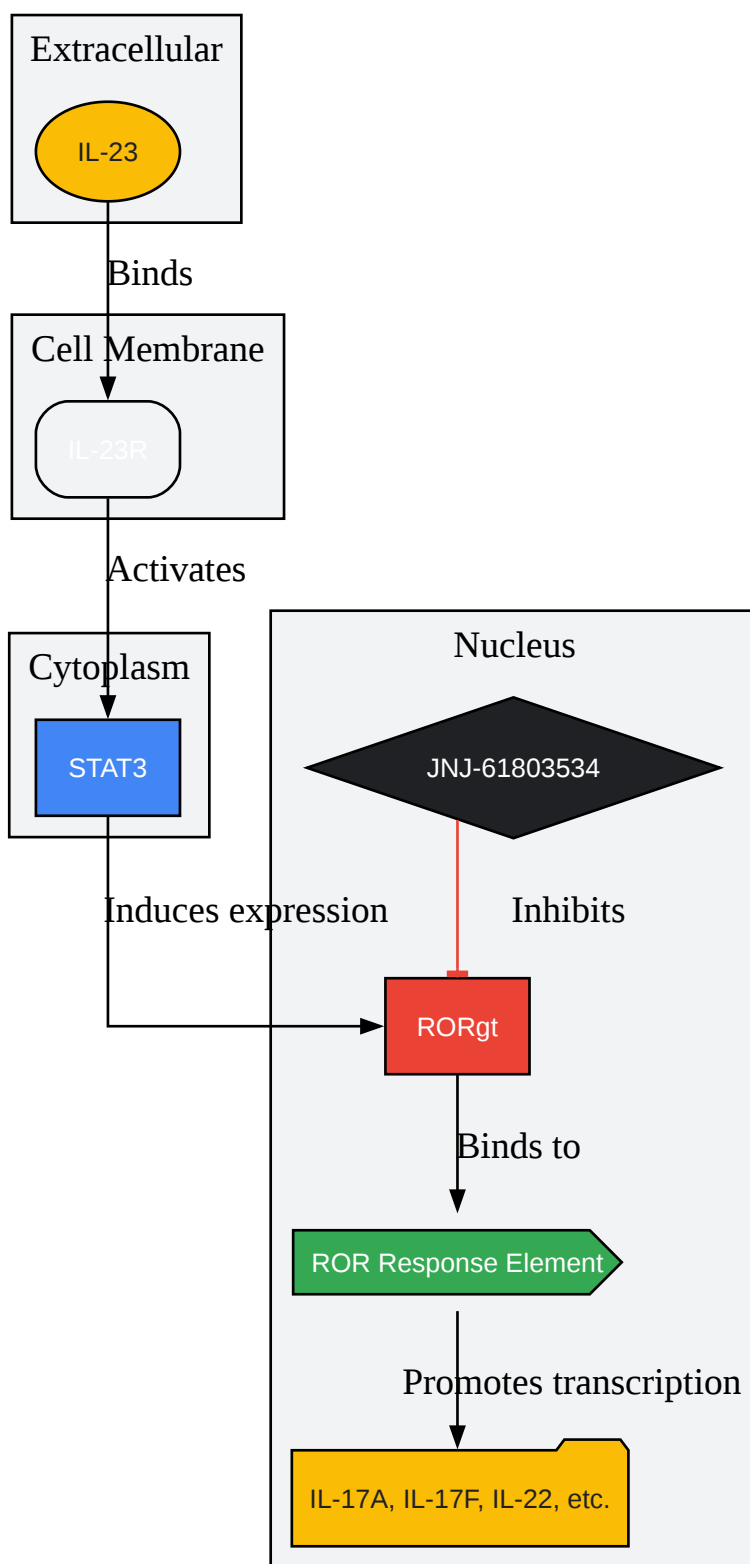
Target	Assay System	Metric	Value	Reference
RORyt Transcription	HEK-293 T cells with RORyt reporter	IC50	9.6 nM	[5] [6]
IL-17A Production	Human CD4+ T cells (Th17 differentiation)	IC50	19 nM (range: 14-26 nM)	[6]
IL-17F Production	Human CD4+ T cells (Th17 differentiation)	IC50	22 nM (range: 8-62 nM)	[6]
IL-22 Production	Human CD4+ T cells (Th17 differentiation)	IC50	27 nM (range: 13-55 nM)	[6]

Table 2: In Vivo Inhibition of RORyt Downstream Gene Expression in a Mouse Model of Imiquimod-Induced Skin Inflammation

Gene Target	Treatment Dose (oral)	Effect	Reference
IL-17A	30 mg/kg	Trend towards inhibition	[6] [7]
IL-17A	100 mg/kg	Significant inhibition	[6] [7]
IL-17F	30 mg/kg	Trend towards inhibition	[6] [7]
IL-17F	100 mg/kg	Significant inhibition	[6] [7]
IL-22	100 mg/kg	Significant inhibition	[6] [7]
IL-23R	30 mg/kg and 100 mg/kg	Trend towards inhibition	[6] [7]

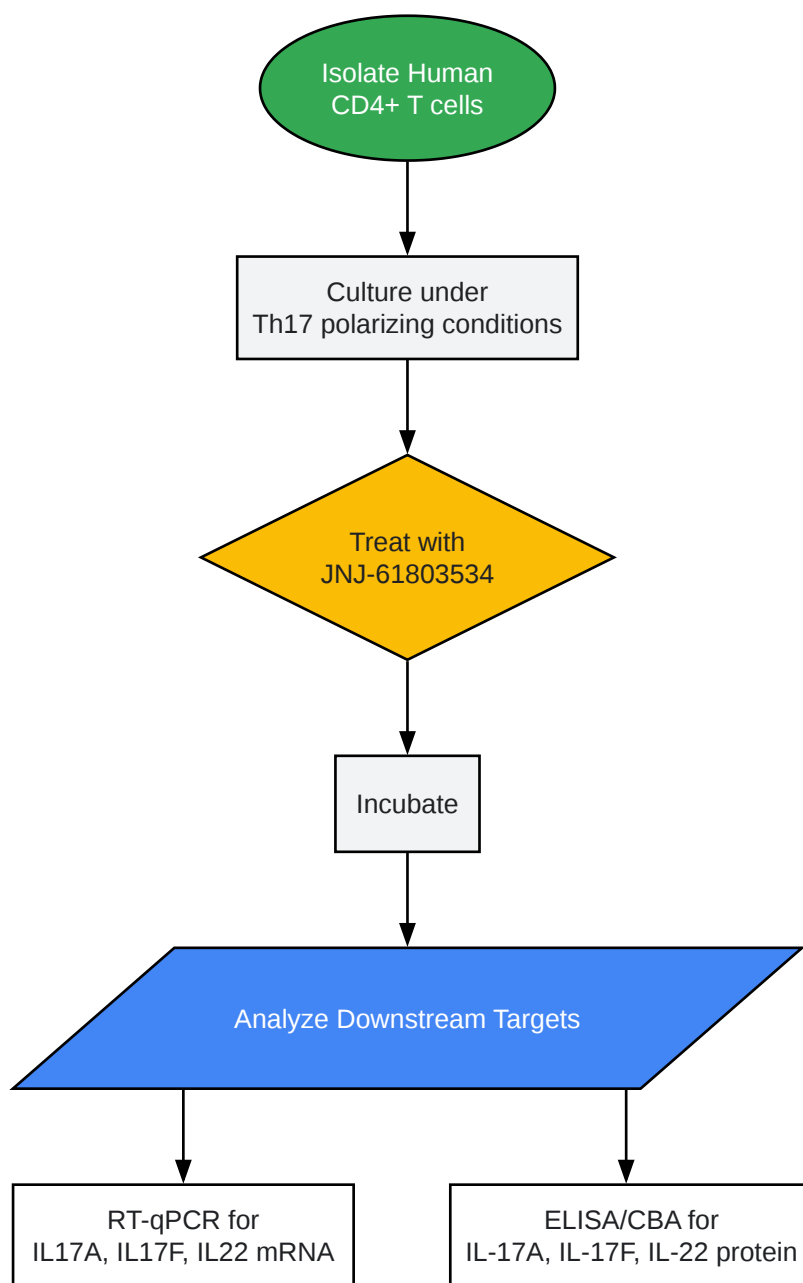
Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental design, the following diagrams have been generated using Graphviz.



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RORγt signaling pathway and the inhibitory action of **JNJ-61803534**.



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